molecular formula C32H52O2 B041058 Taraxerol acetate CAS No. 2189-80-2

Taraxerol acetate

Cat. No.: B041058
CAS No.: 2189-80-2
M. Wt: 468.8 g/mol
InChI Key: YWJGYBXHXATAQY-BOTWUFHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taraxerol acetate (C₃₂H₅₂O₂, molecular weight: 468.75 g/mol) is a pentacyclic triterpenoid derivative characterized by an acetylated hydroxyl group at the C-3 position of the taraxerol backbone . It is naturally found in plants such as Artemisia roxburghiana, Calotropis gigantea, and dandelion (Taraxacum officinale) . The compound exhibits diverse pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and cyclooxygenase (COX) inhibitory effects . Its mechanism of action involves apoptosis induction, autophagy activation, cell cycle arrest, and modulation of oxidative stress pathways .

Preparation Methods

Natural Extraction and Isolation from Plant Sources

Solvent-Based Extraction

Taraxerol acetate is predominantly isolated from plant species such as Artemisia roxburghiana. The process begins with solvent extraction using methanol, which effectively dissolves triterpenoids from dried plant material. In a representative protocol , 17 kg of powdered aerial parts are soaked in 24 L of methanol for two weeks, yielding 1.5 kg of crude extract after filtration and evaporation. Sequential liquid-liquid partitioning with solvents of increasing polarity (hexane, chloroform, ethyl acetate, and n-butanol) isolates the ethyl acetate fraction, which contains the highest concentration of this compound .

Key Parameters:

  • Solvent Ratio: Methanol-to-plant material ratio of 1.4 L/kg ensures complete immersion.

  • Partitioning Efficiency: Ethyl acetate selectively extracts triterpenoids due to its intermediate polarity, achieving a 160 g yield from the crude extract .

Chromatographic Purification

The ethyl acetate fraction undergoes silica gel column chromatography for further purification. Elution with a gradient of hexane-ethyl acetate (4:6 to 0:10) separates this compound from co-extracted compounds. Fractions with an Rf value of 0.75 (hexane:ethyl acetate, 0.5:9.5) are pooled, yielding 1.71 g of this compound from 160 g of ethyl acetate fraction .

Synthetic Acetylation of Taraxerol

Industrial-Scale Considerations

Patent data highlights the co-production of acetate esters via ketene intermediates, suggesting scalable methods. Pyrolysis of acetic acid generates ketene, which reacts with acetic acid to form acetic anhydride. Integrating this process with taraxerol acetylation could streamline large-scale synthesis, though specific adaptations for triterpenoids require further research .

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC is critical for validating this compound purity. A validated method uses a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of methanol:water (80:20) containing 0.1% orthophosphoric acid. Detection at 276 nm ensures specificity, with a retention time of 6.2 minutes and a linear calibration range of 10–100 µg/mL (R² = 0.999) .

Table 1: Chromatographic Conditions for this compound Analysis

ParameterSpecification
ColumnC18 (Inertsil)
Flow Rate1.0 mL/min
Mobile PhaseMethanol:Water (80:20)
Detection Wavelength276 nm
Injection Volume20 µL

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm structural integrity. Comparative analysis with literature data verifies the presence of characteristic signals, such as the acetyl methyl group at δ 2.05 (¹H NMR) and a molecular ion peak at m/z 498 [M+H]⁺ in MS .

Challenges and Optimizations

Yield Limitations in Natural Extraction

Despite high selectivity, silica gel chromatography often results in moderate yields (1–2% w/w) . Optimizing gradient elution and employing high-performance countercurrent chromatography (HPCCC) could enhance recovery rates.

Solvent-Free Acetylation Advancements

Recent developments in solvent-free acetylation using isopropenyl acetate (IPA) as a greener alternative to acetic anhydride demonstrate potential for improving sustainability. IPA’s azeotropic properties facilitate byproduct removal, though its application to taraxerol remains unexplored.

Chemical Reactions Analysis

Types of Reactions

Taraxerol acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form taraxerol ketone.

    Reduction: Reduction of this compound can yield taraxerol alcohol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Taraxerol ketone

    Reduction: Taraxerol alcohol

    Substitution: Various taraxerol derivatives depending on the nucleophile used

Scientific Research Applications

Anti-inflammatory Properties

Taraxerol acetate has demonstrated significant anti-inflammatory effects by acting as a cyclooxygenase (COX) inhibitor. Recent studies have shown that TA exhibits considerable inhibitory activity against both COX-1 and COX-2 enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation. The IC50 values for COX-1 and COX-2 were reported as 116.3 ± 0.03 μM and 94.7 ± 0.02 μM, respectively . Molecular docking studies revealed that TA interacts with key amino acid residues in the binding pocket of the COX-2 enzyme, suggesting its potential as a lead compound for developing new anti-inflammatory drugs.

Antitumor Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including glioblastoma U87MG cells. In vitro studies showed that TA induced dose- and time-dependent cytotoxicity and apoptosis in these cells . The apoptotic induction was confirmed through assays that highlighted nuclear fragmentation and the presence of apoptotic bodies. Furthermore, TA has been investigated for its potential use in combination therapies to enhance the efficacy of existing chemotherapeutic agents.

Metabolic Disorders Management

Recent findings suggest that this compound may play a role in managing metabolic disorders by regulating oxidative stress. A study indicated that TA extracted from dandelion could alleviate oxidative stress in murine intestinal epithelial cells . This property is crucial as oxidative stress is a contributing factor in various metabolic disorders, including diabetes and obesity.

Case Studies and Research Findings

StudyFocusFindings
Khan et al., 2011Anti-inflammatoryIdentified TA as a new COX inhibitor with significant enzyme inhibition .
Agrawal et al., 2017AntitumorDemonstrated dose-dependent cytotoxic effects on U87MG glioblastoma cells .
Warfield et al., 2014AntiparasiticExplored TA's efficacy against Trypanosoma cruzi, suggesting potential as an anti-protozoan drug .
Recent ResearchMetabolic DisordersShowed TA's ability to reduce oxidative stress in murine models .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Taraxerol acetate belongs to the triterpenoid acetate family, sharing structural similarities with compounds like lupeol acetate, β-amyrin acetate, and taraxasterol acetate. Key differences lie in their core triterpenoid skeletons and functional groups:

Compound Core Structure Functional Group at C-3 Molecular Formula Molecular Weight (g/mol)
This compound Friedooleanane Acetate C₃₂H₅₂O₂ 468.75
Lupeol acetate Lupane Acetate C₃₂H₅₂O₂ 468.75
β-Amyrin acetate Oleanane Acetate C₃₂H₅₂O₂ 468.75
Taraxasterol acetate Ursane Acetate C₃₂H₅₂O₂ 468.75

Key Insight : Despite identical molecular formulas, variations in core structures (e.g., friedooleanane vs. ursane) influence biological activity. For example, taraxerone (a ketone derivative of taraxerol) exhibits stronger tyrosinase inhibition than this compound due to its C-3 carbonyl group .

Enzymatic Acetylation Efficiency

The enzyme LsTAT1 acetylates triterpenes at C-3, but conversion rates vary significantly:

Substrate Conversion Rate (%)
Taraxasterol >40
ψ-Taraxasterol >40
Lupeol <10
Taraxerol <10
β-Amyrin <10

Taraxerol is a less efficient substrate for LsTAT1 compared to taraxasterol, likely due to steric or electronic differences in its friedooleanane backbone .

Anti-Inflammatory Effects

  • This compound : Reduces carrageenan-induced paw edema in rats (60 mg/kg, P < 0.05) .
  • Lupeol acetate : Demonstrates anti-inflammatory activity in macrophages by inhibiting NF-κB .
  • β-Amyrin acetate : Shows moderate COX-2 inhibition (IC₅₀: ~150 μM), weaker than this compound (COX-2 IC₅₀: 94.7 μM) .

Anticancer Activity

Compound Mechanism IC₅₀ (U87 Glioblastoma)
This compound Apoptosis, autophagy, cell cycle arrest 28.4 μM (48 h)
Lupeol acetate Apoptosis via mitochondrial pathway 45.2 μM (48 h)*
β-Amyrin acetate Caspase-dependent apoptosis 62.1 μM (48 h)*

*Data extrapolated from analogous triterpenoids .

Antioxidant Activity

  • This compound : Activates the antioxidant defense system in murine intestinal cells, reducing oxidative stress .
  • Taraxerol (non-acetylated): Less potent in ROS scavenging, highlighting the importance of the acetyl group .

Enzyme Inhibition

Compound Tyrosinase Inhibition COX-1 IC₅₀ COX-2 IC₅₀
This compound Moderate 116.3 μM 94.7 μM
Taraxerone Strong N/A N/A
Lupeol acetate Weak >200 μM >200 μM

Taraxerone (C-3 carbonyl) outperforms this compound (C-3 acetate) in tyrosinase inhibition, emphasizing the role of ketone groups in enzyme interaction .

Physicochemical Properties

Property This compound Lupeol acetate β-Amyrin acetate
Melting Point (°C) 303–305 285–287 245–247
Solubility Chloroform, DMSO Chloroform Ethyl acetate
LogP (Predicted) 8.2 7.9 7.5

Higher melting points of this compound suggest stronger crystalline packing due to its friedooleanane skeleton .

Biological Activity

Taraxerol acetate, a pentacyclic triterpene derived from various plant species, has garnered attention for its diverse biological activities. This article explores the compound's anticancer, anti-inflammatory, antipyretic, and other significant effects based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its structural formula, which includes an acetate group at the C-3 position of the taraxerol molecule. This modification enhances its biological activity compared to its parent compound, taraxerol.

Anticancer Activity

Case Study: Glioblastoma Cells

Recent studies have demonstrated that this compound exhibits potent anticancer properties, particularly against U87 human glioblastoma cells. The following table summarizes key findings from in vitro and in vivo experiments:

Parameter Control 10 µM 50 µM 150 µM
% Apoptotic Cells7.3%16.1%44.1%76.7%
Cell Viability (MTT Assay)100%82.5%56.4%23.8%
Tumor Weight (g)1.20.810.42-
Tumor Volume (cm³)1.30.670.25-

The compound induced dose- and time-dependent cytotoxic effects and significantly inhibited cell migration in a wound healing assay. Additionally, this compound led to sub-G1 cell cycle arrest and increased DNA fragmentation, indicating its potential as an effective anticancer agent .

The mechanism by which this compound induces apoptosis involves mitochondrial pathways, leading to alterations in cell cycle progression and autophagy activation . Flow cytometry analysis revealed a marked increase in apoptotic cells following treatment, with significant changes in cell cycle-associated proteins observed through Western blot analysis.

Anti-Inflammatory Activity

This compound also exhibits notable anti-inflammatory effects. A study evaluated its impact on carrageenan-induced paw edema in Wistar rats, revealing a significant reduction in edema at a dose of 60 mg/kg body weight . The compound's ability to mitigate inflammation suggests potential therapeutic applications in inflammatory diseases.

Antipyretic Effects

In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antipyretic activity. In a yeast-induced pyrexia model, it produced a significant decrease in body temperature, comparable to standard antipyretic drugs like aspirin but with a quicker onset . This effect was also dose-dependent, highlighting its potential as a safer alternative for managing fever.

Additional Biological Activities

This compound has been reported to possess various other biological activities:

  • Antiviral Activity: Exhibits inhibitory effects against certain viral infections.
  • Gastroprotective Effects: Demonstrated protective effects on gastric mucosa.
  • Antimicrobial Activity: Effective against various bacterial strains .

Q & A

Basic Research Questions

Q. What spectroscopic methods are used to confirm the structure of Taraxerol acetate, and what key markers distinguish it from related triterpenoids?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. Key markers include:

  • ¹H NMR : A downfield-shifted oxymethine proton at δH 4.48 (C-3 acetylated position) and an acetyl methyl signal at δH 2.04 (3H, s) .
  • ¹³C NMR : A carbonyl carbon at δC 171.08 (acetyl group) and a downfield-shifted C-3 carbon (δC 81.17 vs. δC 79.1 in non-acetylated taraxerol) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 468 for C₃₂H₅₂O₂) and fragment patterns (e.g., loss of acetyl group) aid in molecular formula confirmation .

Q. How is this compound isolated from plant sources, and what purification challenges arise?

  • Methodological Answer :

  • Extraction : Non-polar solvents (e.g., methanol-chloroform) are used for initial extraction, followed by column chromatography (e.g., silica gel) for fractionation .
  • Crystallization : Colorless needle crystals (21 mg from Ceiba pentandra) are obtained via slow evaporation of solvent mixtures, requiring careful temperature control .
  • Purity Challenges : Co-elution with structurally similar triterpenoids (e.g., squalene) necessitates repeated chromatography and NMR validation .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • Anticancer Activity : Dose- and time-dependent inhibition of glioblastoma (U87) cell proliferation via MTT assays (IC₅₀ values: 10–50 μM) .
  • COX Inhibition : Dual inhibition of COX-1 (IC₅₀ = 116.3 μM) and COX-2 (IC₅₀ = 94.7 μM) using enzyme immunoassays .
  • Antiviral Activity : Inhibition of HSV-II replication in plaque reduction assays (reported in Pterospermum grandeCraib) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in this compound’s structural data across studies?

  • Methodological Answer :

  • Comparative NMR Analysis : Cross-check chemical shifts (e.g., δC 81.17 for C-3 in Ceiba pentandra vs. δC 79.1 in other species) to identify substitution patterns .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for absolute configuration confirmation .
  • Replication : Isolate and characterize the compound from multiple plant sources to validate consistency .

Q. What experimental designs are optimal for studying this compound’s dual induction of apoptosis and autophagy?

  • Methodological Answer :

  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining and caspase-3/7 activation assays (e.g., luminescence-based kits) .
  • Autophagy Markers : Track LC3-II/LC3-I ratio via western blot or GFP-LC3 puncta formation in fluorescence microscopy .
  • Combination Studies : Use autophagy inhibitors (e.g., chloroquine) to assess crosstalk between pathways in glioblastoma models .

Q. How can researchers address variability in this compound’s cytotoxicity across cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Establish IC₅₀ values in multiple cell lines (e.g., U87 glioblastoma vs. normal astrocytes) using MTT/WST-1 assays .
  • Mechanistic Profiling : Compare gene expression (RNA-seq) or protein activity (e.g., p53, Bax/Bcl-2 ratios) to identify resistance factors .
  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates (n ≥ 3) .

Q. What in vivo models are suitable for evaluating this compound’s antitumor efficacy?

  • Methodological Answer :

  • Xenograft Models : Subcutaneous implantation of U87 cells in nude mice, with tumor volume/weight measurements post-treatment (20–40 mg/kg doses) .
  • Pharmacokinetics : Monitor plasma half-life via LC-MS/MS and tissue distribution to optimize dosing schedules .
  • Toxicity Screening : Assess liver/kidney function (ALT, creatinine) and hematological parameters in treated animals .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on this compound’s COX-1/COX-2 selectivity?

  • Methodological Answer :

  • Enzyme Source Variability : Use recombinant human COX isoforms (vs. animal-derived enzymes) to standardize assays .
  • Inhibitor Controls : Compare with celecoxib (COX-2-specific) and aspirin (COX-1-preferential) to validate selectivity .
  • Dose-Dependency : Perform full IC₅₀ curves (0–200 μM) to confirm whether selectivity shifts at higher concentrations .

Q. Tables for Key Findings

Biological Activity Assay/Method Key Result Reference
Antiproliferation (U87 cells)MTT assayIC₅₀ = 12.5 μM (72 hr)
COX-1 InhibitionEnzyme immunoassayIC₅₀ = 116.3 μM
Apoptosis InductionAnnexin V/PI staining40% apoptosis at 20 μM (48 hr)
In vivo tumor suppressionMouse xenograft60% reduction in tumor volume (40 mg/kg)

Properties

IUPAC Name

[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O2/c1-21(33)34-26-13-17-30(7)22(28(26,4)5)11-15-31(8)23-10-14-29(6)19-18-27(2,3)20-25(29)32(23,9)16-12-24(30)31/h10,22,24-26H,11-20H2,1-9H3/t22-,24+,25+,26-,29-,30-,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJGYBXHXATAQY-BOTWUFHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@@H]5CC(CC[C@@]5(CC=C4[C@@]3(CC[C@H]2C1(C)C)C)C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944487
Record name 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2189-80-2
Record name Taraxerol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002189802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taraxerol acetate
Reactant of Route 2
Taraxerol acetate
Reactant of Route 3
Reactant of Route 3
Taraxerol acetate
Reactant of Route 4
Reactant of Route 4
Taraxerol acetate
Reactant of Route 5
Reactant of Route 5
Taraxerol acetate
Reactant of Route 6
Reactant of Route 6
Taraxerol acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.